molecular formula C17H21N5O2S2 B2662339 N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 896692-75-4

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2662339
CAS No.: 896692-75-4
M. Wt: 391.51
InChI Key: GXVNFPKLARILNA-UHFFFAOYSA-N
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Description

The compound N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrazole core substituted at the 3-position with a methyl group. The acetamide moiety is linked via a sulfanyl (-S-) group to a thieno[3,2-d]pyrimidinone scaffold. The thienopyrimidinone ring system is further substituted with a 3-methylbutyl chain at position 3 and a 4-oxo group.

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-10(2)4-6-22-16(24)15-12(5-7-25-15)18-17(22)26-9-14(23)19-13-8-11(3)20-21-13/h5,7-8,10H,4,6,9H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVNFPKLARILNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the construction of the thienopyrimidine core

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Construction of Thienopyrimidine Core: This involves the cyclization of a thiophene derivative with a suitable amine and carbonyl compound under reflux conditions.

    Introduction of Sulfanylacetamide Moiety: The final step involves the reaction of the thienopyrimidine intermediate with a chloroacetamide derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzyme active sites, while the thienopyrimidine core can bind to receptor sites. The sulfanylacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound’s unique thienopyrimidinone core distinguishes it from analogs with simpler heterocycles. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity (Reported) Synthesis Pathway Highlights References
Target Compound Thieno[3,2-d]pyrimidinone 3-Methylbutyl, sulfanyl acetamide Hypothesized kinase inhibition Nucleophilic substitution (thiol + chloroacetamide)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Thiophene Pyrazole, malononitrile/ethyl cyanoacetate Not explicitly stated Paal-Knorr condensation, alkylation
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Triazole Furan, sulfanyl acetamide Anti-exudative (rat models) Alkylation with α-chloroacetamides
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole Phenyl, methylpyrazole Not explicitly stated Cyclization of thiourea intermediates
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Pyridine, trifluoromethyl Not explicitly stated SN2 displacement of halides

Key Observations

Thiazole-containing analogs () lack the fused bicyclic system, which may reduce metabolic stability compared to the target compound.

Substituent Effects: The 3-methylbutyl chain in the target compound increases lipophilicity, likely improving membrane permeability but possibly reducing aqueous solubility . Sulfanyl acetamide linkages are common in analogs (), but the thienopyrimidinone’s 4-oxo group introduces hydrogen-bonding capability, a feature absent in triazole-based compounds .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a thiolate (from thienopyrimidinone) and α-chloroacetamide, a method shared with ’s triazole derivatives . In contrast, thiophene derivatives () require Paal-Knorr condensation, which is less applicable to sulfur-rich systems.

Biological Activity: Anti-exudative activity in triazole-acetamide analogs () suggests the sulfanyl acetamide group may modulate inflammatory pathways. The target compound’s activity remains unconfirmed but could align with kinase inhibition due to the thienopyrimidinone scaffold . Fluoropyridine-oxazolidinones () exhibit antibacterial properties, but their structural divergence limits direct comparison.

Biological Activity

N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C20H29N5O
  • Molecular Weight : 355.48 g/mol
  • LogP : 3.01 (indicating moderate lipophilicity)

This compound incorporates a pyrazole moiety and a thieno[3,2-d]pyrimidine structure, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research has shown that compounds containing pyrazole and thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. A study highlighted that modifications in the pyrazole scaffold can enhance antibacterial activity against various strains such as E. coli and S. aureus. The presence of the aliphatic amide pharmacophore is critical for its antimicrobial efficacy .

2. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential

The thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. Some studies reported that these compounds induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. This suggests a promising avenue for cancer treatment applications .

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Signaling Pathways : These compounds may also influence various signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing significant MAO-B inhibitory activity and anti-inflammatory effects comparable to standard drugs like indomethacin .
Burguete et al.Reported on the antibacterial efficacy of modified pyrazoles against E. coli and S. aureus, emphasizing the importance of structural modifications for enhanced activity .
Chovatia et al.Evaluated anti-tubercular properties of pyrazole derivatives against Mycobacterium tuberculosis, demonstrating promising results at low concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves multi-step routes:

  • Step 1 : Alkylation of thienopyrimidinone precursors using α-chloroacetamide derivatives in the presence of KOH to introduce the sulfanyl acetamide moiety .
  • Step 2 : Paal-Knorr condensation or analogous cyclization reactions to assemble the pyrazole ring system .
  • Step 3 : Purification via column chromatography and recrystallization using ethanol or DCM/hexane mixtures . Key challenges include controlling regioselectivity in alkylation steps and minimizing byproduct formation.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole NH at δ ~12 ppm) and confirms substitution patterns .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles and confirms stereochemistry using software like SHELX .

Q. What in vitro models are used to evaluate biological activity?

  • Enzyme inhibition assays : Target kinases or proteases linked to the compound’s thienopyrimidinone core .
  • Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Anti-inflammatory models : Measure inhibition of TNF-α or IL-6 in macrophage cultures .

Advanced Research Questions

Q. How can regioselectivity issues in the alkylation step be mitigated?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve selectivity .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Temperature control : Lower reaction temperatures (~0–5°C) reduce side reactions during nucleophilic substitution .

Q. What computational strategies predict target interactions for SAR studies?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with active sites (e.g., ATP-binding pockets) .
  • MD simulations : Assess binding stability over 100-ns trajectories using GROMACS .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methylbutyl group) with activity trends .

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response re-evaluation : Verify activity thresholds using standardized protocols (e.g., IC₅₀ determination) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a confounding factor .
  • Orthogonal assays : Confirm results with alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Reagent stoichiometry : Maintain a 1.2:1 molar ratio of thienopyrimidinone to α-chloroacetamide to limit dimerization .
  • Microwave-assisted synthesis : Reduce reaction times and improve homogeneity .
  • In-line analytics : Use HPLC-MS to monitor intermediates and adjust conditions dynamically .

Q. How is SHELX applied in crystallographic refinement of this compound?

  • Data integration : Process diffraction data with SHELXL to refine atomic coordinates and thermal parameters .
  • Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Validation : Check for geometric outliers (e.g., bond lengths) using CCDC validation tools post-refinement .

Methodological Notes

  • Synthetic Optimization : Evidence from multi-step syntheses highlights the need for rigorous purification to isolate high-purity product .
  • Biological Evaluation : Dose-dependent assays and metabolic profiling are critical to avoid false negatives/positives .
  • Structural Analysis : Combining crystallography (SHELX) with computational modeling resolves ambiguities in stereochemistry .

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